3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Overview
Description
The compound “3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a chemical compound with the molecular formula C19H12Cl3N3O . It is a benzimidazole derivative .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridinone group .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone belongs to a class of chemicals known for their complex synthesis and unique chemical properties. Research has explored various synthesis methods and the resulting chemical structures. For instance, Hranjec et al. (2008) detailed the synthesis of related benzimidazole derivatives and analyzed their structures using spectroscopic methods and X-ray crystal analysis (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008). Similarly, studies have examined the synthesis of analogous compounds with vasorelaxant properties and the structure-activity relationships of these compounds (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).
Pharmacological Applications
While avoiding drug use and dosage specifics, it's worth noting that research has also delved into the pharmacological potential of related compounds. For example, compounds based on a similar structure have been studied for their inhibitory activity on heme oxygenase, suggesting potential therapeutic applications (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Coordination Chemistry and Luminescence
The coordination chemistry of benzimidazole compounds, closely related to the compound , has been a subject of interest. Studies by Boča, Jameson, and Linert (2011) reviewed the preparation, properties, and applications of these compounds, including their spectroscopic and magnetic properties (Boča, Jameson, & Linert, 2011). Moreover, the luminescent properties of coordination polymers formed with similar ligands have been investigated (Zhang, Ma, Liu, & Dong, 2013).
Potential in Cancer Research
Related organometallic complexes have been synthesized and evaluated as potential anticancer agents. Studies on such complexes indicate their relevance in medicinal chemistry, particularly in targeting specific cellular mechanisms (Stepanenko et al., 2011).
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-12-5-3-11(4-6-12)10-25-17-9-15(22)14(21)8-16(17)24-18(25)13-2-1-7-23-19(13)26/h1-9H,10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWQDHFXJDWUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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